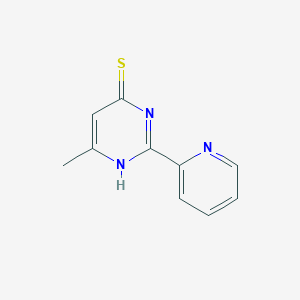

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol

Descripción general

Descripción

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol is an organic compound that belongs to the class of pyridinylpyrimidines. These compounds are characterized by a pyridine ring linked to a pyrimidine ring. The presence of a thiol group at the 4th position of the pyrimidine ring adds unique chemical properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol typically involves the reaction of 2-aminopyridine with 2-chloro-6-methylpyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the chloro group of 2-chloro-6-methylpyrimidine, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like alkyl halides can react with the thiol group.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced pyrimidine derivatives.

Substitution: Alkylated pyrimidine derivatives.

Aplicaciones Científicas De Investigación

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-fibrotic properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of 6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. Additionally, the pyrimidine ring can interact with nucleic acids, affecting gene expression and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Lacks the methyl and thiol groups.

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol: Contains a hydroxyl group instead of a thiol group.

Uniqueness

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a methyl group and a pyridine moiety, along with a thiol functional group, which significantly contributes to its biological activities.

1. Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate to potent |

| Other Pyrimidines | Rhizobium species, Fusarium oxysporum | Variable effectiveness |

The presence of the thiol group in the structure enhances the interaction with microbial targets, potentially disrupting their metabolic processes .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | Compound Concentration (µM) | Cytotoxic Effect |

|---|---|---|

| HepG-2 (Liver Cancer) | 10 | High |

| HCT-116 (Colon Cancer) | 5 | Moderate |

The compound's mechanism of action may involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

3. Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives have also been investigated. Compounds structurally related to this compound have shown inhibitory effects on COX enzymes, which are crucial in the inflammatory response.

| Compound | COX Inhibition IC50 (µM) | Effectiveness |

|---|---|---|

| This compound | 0.04 ± 0.01 | Comparable to celecoxib |

| Other Pyrimidines | Variable | Some show significant inhibition |

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases .

Case Studies

- Antimicrobial Screening : A study conducted by Chikhalia et al. evaluated various pyrimidine derivatives, including those with thiol groups, against common pathogens. The results indicated that compounds with similar structures exhibited enhanced antimicrobial activity compared to standard antibiotics .

- Cytotoxicity Assays : In research involving HepG-2 and HCT-116 cell lines, compounds structurally related to this compound were tested for cytotoxicity, revealing promising results that warrant further investigation into their mechanisms of action .

- Inflammatory Response Studies : A recent review highlighted the anti-inflammatory potential of pyrimidines in vivo, showing that certain derivatives significantly reduced inflammation in animal models through COX inhibition .

Propiedades

IUPAC Name |

6-methyl-2-pyridin-2-yl-1H-pyrimidine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIHRBLXXUILBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N=C(N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321440 | |

| Record name | 6-methyl-2-pyridin-2-yl-1H-pyrimidine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

77168-32-2 | |

| Record name | 6-methyl-2-pyridin-2-yl-1H-pyrimidine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.